molecular formula C11H16 B8253681 [(2S)-pentan-2-yl]benzene

[(2S)-pentan-2-yl]benzene

Cat. No.: B8253681
M. Wt: 148.24 g/mol
InChI Key: LTHAIAJHDPJXLG-JTQLQIEISA-N
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Description

[(2S)-pentan-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chiral (S)-1-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-pentan-2-yl]benzene typically involves the Friedel-Crafts alkylation of benzene with (S)-1-chloromethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Benzene+(S)-1-ChloromethylbutaneAlCl3This compound\text{Benzene} + \text{(S)-1-Chloromethylbutane} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzene+(S)-1-ChloromethylbutaneAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-pentan-2-yl]benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation.

    Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.

    Sulfonation: Fuming sulfuric acid (H2SO4) or oleum is used to introduce a sulfonic acid group.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the side chain.

Major Products Formed

    Nitration: Nitro-[(2S)-pentan-2-yl]benzene

    Sulfonation: Sulfo-[(2S)-pentan-2-yl]benzene

    Halogenation: Halo-[(2S)-pentan-2-yl]benzene

    Oxidation: Corresponding carboxylic acids or ketones

Scientific Research Applications

[(2S)-pentan-2-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-pentan-2-yl]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The chiral side chain can influence the stereochemistry of the reactions and the properties of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

    Toluene: Benzene ring with a methyl group.

    Ethylbenzene: Benzene ring with an ethyl group.

    Propylbenzene: Benzene ring with a propyl group.

Uniqueness

[(2S)-pentan-2-yl]benzene is unique due to its chiral side chain, which imparts specific stereochemical properties and potential applications in asymmetric synthesis. The presence of the (S)-1-methylbutyl group distinguishes it from other simple alkylbenzenes and can lead to different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

[(2S)-pentan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAIAJHDPJXLG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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